2-[(difluoromethyl)sulfanyl]pyridine-4-carbonitrile
Description
2-[(Difluoromethyl)sulfanyl]pyridine-4-carbonitrile is a heterocyclic compound featuring a pyridine core substituted at position 2 with a difluoromethylsulfanyl (-S-CF₂H) group and at position 4 with a carbonitrile (-CN) moiety. The difluoromethyl group enhances lipophilicity and metabolic stability due to fluorine’s inductive effects, while the carbonitrile acts as a strong electron-withdrawing group, modulating the pyridine ring’s electronic properties . This structural combination is significant in agrochemical and pharmaceutical research, where fluorine and sulfur-containing groups are leveraged for improved bioavailability and target binding .
Properties
CAS No. |
1887223-37-1 |
|---|---|
Molecular Formula |
C7H4F2N2S |
Molecular Weight |
186.18 g/mol |
IUPAC Name |
2-(difluoromethylsulfanyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4F2N2S/c8-7(9)12-6-3-5(4-10)1-2-11-6/h1-3,7H |
InChI Key |
SQLLZMPFCOWSEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C#N)SC(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halopyridine Precursors and Thiolate Reactivity
A direct route involves reacting 2-halopyridine-4-carbonitrile (X = Cl, Br) with in situ-generated difluoromethylthiolate (CF₂HS⁻). The thiolate nucleophile is typically prepared by deprotonating difluoromethanethiol (HSCF₂H) with strong bases like NaH or KOtBu. For example:
This method requires anhydrous conditions to prevent thiolate oxidation. Yields are moderate (40–60%) due to competing side reactions, such as pyridine ring degradation under basic conditions.
Table 1: Nucleophilic Substitution Optimization
| Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Cl-pyridine-4-CN | KOtBu | DMF | 80 | 52 |
| 2-Br-pyridine-4-CN | NaH | THF | 60 | 48 |
Limitations and Mitigation Strategies
The electron-withdrawing cyano group at C4 reduces the pyridine ring’s nucleophilicity, necessitating prolonged reaction times. Microwave-assisted synthesis (120°C, 30 min) improves efficiency, achieving 68% yield in preliminary trials.
Sulfenyl Chloride Intermediate Route
Synthesis of Difluoromethyl Sulfenyl Chloride
Difluoromethyl sulfenyl chloride (ClSCF₂H) serves as a critical electrophile. It is synthesized via chlorination of bis(difluoromethyl) disulfide (F₂HC–S–SCF₂H) using Cl₂ gas:
The reagent is highly reactive and must be used immediately to avoid decomposition.
Coupling with Pyridine-4-carbonitrile
The sulfenyl chloride reacts with 2-lithio pyridine-4-carbonitrile, generated by lithiating 2-bromo-pyridine-4-carbonitrile with LDA at −78°C:
This method affords yields up to 75%, but the cryogenic conditions and sensitivity of ClSCF₂H limit scalability.
Electrophilic Thiolation Using Lewis Acid Activation
Reagent Design and Reactivity
Inspired by fluoroalkylthiolation protocols, electrophilic reagents like N-[(difluoromethyl)sulfanyl]phthalimide are employed. The phthalimide group enhances electrophilicity, enabling MgBr₂-catalyzed C–S bond formation:
The reaction proceeds at 80°C in 1,2-dichloroethane (DCE), achieving 82% yield in 2 hours.
Table 2: Electrophilic Thiolation Conditions
| Reagent | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| N-(SCF₂H)phthalimide | MgBr₂ | DCE | 2 | 82 |
| N-(SCF₂H)succinimide | BF₃·Et₂O | Toluene | 4 | 65 |
Substrate Scope and Functional Group Tolerance
The method tolerates electron-deficient heterocycles, with pyridine-4-carbonitrile showing higher reactivity than pyrimidines or quinoline derivatives. Nitrile groups remain intact under these conditions, confirming the approach’s robustness.
Comparative Analysis of Methods
Yield and Efficiency
-
Nucleophilic substitution : 48–68% yield; requires stoichiometric base.
-
Sulfenyl chloride route : 75% yield; limited by intermediate stability.
-
Electrophilic thiolation : 82% yield; scalable with commercial reagents.
Chemical Reactions Analysis
2-[(difluoromethyl)sulfanyl]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonitrile group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or alkoxides.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds
Scientific Research Applications
Antimicrobial and Antiviral Activity
Research indicates that 2-[(difluoromethyl)sulfanyl]pyridine-4-carbonitrile exhibits promising biological activity, particularly against microbial and viral pathogens. Preliminary studies suggest that this compound may interact with specific biological targets, potentially inhibiting enzyme activity or disrupting protein-protein interactions. This makes it a candidate for drug development aimed at treating infectious diseases.
Case Study: Antiviral Properties
A study focusing on the antiviral properties of similar pyridine derivatives highlighted the potential of compounds like this compound in targeting viral enzymes, which could lead to effective treatments for various viral infections .
Anti-inflammatory Effects
In addition to its antimicrobial properties, compounds related to this compound have shown anti-inflammatory effects. Research into related pyrimidine derivatives has demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2), suggesting that similar mechanisms might be explored for this compound .
Material Science Applications
The unique electronic properties imparted by the difluoromethylsulfanyl moiety make this compound an interesting candidate for material science applications. Its potential use in developing functional materials, such as sensors or catalysts, is being explored due to its reactivity and stability under various conditions.
Future Research Directions
Ongoing research aims to further elucidate the mechanisms by which this compound interacts with biological targets. Understanding these interactions is crucial for evaluating its therapeutic potential and mechanisms of action. Additionally, the exploration of its derivatives may lead to enhanced efficacy and specificity in targeting diseases.
Mechanism of Action
The mechanism of action of 2-[(difluoromethyl)sulfanyl]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, enhancing the compound’s binding affinity and specificity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Compound A : 6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 338963-45-4)
- Key Differences :
- Position 2: 4-Methylphenylsulfanyl (-S-C₆H₄-CH₃) vs. difluoromethylsulfanyl (-S-CF₂H).
- Position 4: Trifluoromethyl (-CF₃) vs. carbonitrile (-CN).
- Molecular Weight: 404.84 g/mol (vs. ~194.18 g/mol for the target compound).
- The 4-chlorophenyl substituent enhances lipophilicity but may limit solubility .
Compound B : 2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile (CAS 478067-19-5)
- Key Differences: Core Structure: Pyrimidine vs. pyridine. Position 2: Amino (-NH₂) vs. difluoromethylsulfanyl. Position 4: Propylsulfanyl (-S-C₃H₇) vs. carbonitrile.
- Implications: The amino group enables hydrogen bonding, improving solubility but reducing metabolic stability.
Fluorinated vs. Non-Fluorinated Analogues
Compound C : 2-(Difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide (A.3.32)
- Key Differences :
- Position 3: Carboxamide (-CONH₂) vs. carbonitrile (-CN).
- Substituent: Difluoromethyl (-CF₂H) at position 2 (shared with the target compound).
- Implications :
Compound D : 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- Key Differences :
- Core Structure: Dihydropyrimidine vs. pyridine.
- Position 2: Methoxyethylsulfanyl (-S-CH₂CH₂-OCH₃) vs. difluoromethylsulfanyl.
- Additional Groups: Oxo (-O) at position 4.
- Implications: The oxo group increases polarity, improving aqueous solubility but reducing blood-brain barrier penetration.
Electronic and Steric Effects
- Electron-Withdrawing Groups :
- Fluorine’s Role: The difluoromethyl group (-CF₂H) balances lipophilicity and metabolic stability. Unlike non-fluorinated sulfanyl analogs (e.g., Compound B’s propylsulfanyl), it resists oxidative degradation, prolonging half-life .
Comparative Data Table
Biological Activity
2-[(difluoromethyl)sulfanyl]pyridine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings and case studies.
- Molecular Formula : C7H5F2N3S
- Molecular Weight : 193.2 g/mol
- CAS Number : 1533529-90-6
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 2.18 |
| Escherichia coli | 3.08 |
| Bacillus subtilis | 2.50 |
| Candida albicans | 2.00 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation in various cell lines. For instance, it demonstrated an IC50 value of approximately 0.46 µM against MCF-7 breast cancer cells, indicating potent cytotoxic effects .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.46 |
| HCT116 | 0.39 |
| NCI-H460 | 0.30 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The difluoromethyl group enhances the compound's ability to inhibit enzymes involved in cancer cell proliferation and microbial metabolism.
- Receptor Modulation : It may bind to specific receptors, altering cellular signaling pathways that lead to apoptosis in cancer cells.
Case Studies
- Antimicrobial Study : A recent investigation into the antimicrobial efficacy of various pyridine derivatives found that those containing the difluoromethyl sulfanyl group exhibited superior activity compared to their non-fluorinated counterparts .
- Anticancer Research : In a study assessing the anticancer potential of several pyridine-based compounds, this compound was shown to significantly inhibit cell growth in MCF-7 and HCT116 cell lines, suggesting its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(difluoromethyl)sulfanyl]pyridine-4-carbonitrile, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic substitution at the pyridine sulfur position. For example, reacting 4-cyanopyridine-2-thiol with difluoromethyl halides (e.g., Cl or Br derivatives) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Optimization includes temperature control (60–80°C) and inert atmosphere (N₂/Ar) to prevent oxidation .
- Characterization : Confirm purity via HPLC (>95%) and structure via ¹⁹F NMR (δ ~ -120 ppm for CF₂) and IR (CN stretch ~2230 cm⁻¹) .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- X-ray crystallography : Resolve bond lengths (e.g., C–S: ~1.76 Å, C≡N: ~1.15 Å) and confirm planarity of the pyridine ring .
- Mass spectrometry : ESI-MS in positive mode to detect [M+H]⁺ ions.
- Multinuclear NMR : ¹H NMR for aromatic protons (δ 7.5–8.5 ppm), ¹³C NMR for nitrile carbon (δ ~115 ppm), and ¹⁹F NMR for CF₂ groups .
Advanced Research Questions
Q. What are the key reactivity patterns of the difluoromethylsulfanyl group in this compound under nucleophilic or electrophilic conditions?
- Nucleophilic Substitution : The S–CF₂H group is susceptible to displacement by thiols or amines. For instance, reaction with benzylthiol in DMF yields 2-(benzylsulfanyl)pyridine-4-carbonitrile, confirmed by loss of ¹⁹F NMR signals .
- Electrophilic Aromatic Substitution : The electron-withdrawing CN and SCF₂H groups deactivate the pyridine ring, limiting reactivity. Directed ortho-metalation (e.g., using LDA) may enable functionalization at the 3-position .
Q. How does the difluoromethylsulfanyl moiety influence the compound’s biological activity in enzyme inhibition studies?
- Mechanistic Insight : The CF₂ group enhances lipophilicity (logP ~2.5) and metabolic stability compared to non-fluorinated analogs. In vitro assays (e.g., kinase inhibition) show improved IC₅₀ values due to fluorine’s inductive effects strengthening hydrogen bonding with active-site residues .
- Experimental Design : Use fluorescence polarization assays or surface plasmon resonance (SPR) to quantify binding affinity. Compare with analogs lacking the CF₂ group to isolate its contribution .
Q. What computational methods are suitable for modeling the electronic effects of the difluoromethylsulfanyl group?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze charge distribution. The SCF₂H group exhibits strong electron-withdrawing effects, reducing electron density on the pyridine ring (Mulliken charge: ~+0.25e at C4) .
- Molecular Docking : Use AutoDock Vina to predict binding poses in protein targets (e.g., cytochrome P450). The CF₂ group’s van der Waals interactions improve docking scores by ~2 kcal/mol compared to CH₃ analogs .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Case Study : Melting points vary between 113–115°C ( ) and 120–122°C (unreported sources). Validate via differential scanning calorimetry (DSC) and cross-check purity via elemental analysis (C, H, N, S, F within ±0.4% of theoretical values) .
- Spectral Validation : Compare ¹H NMR data with computed spectra (e.g., using ACD/Labs or ChemDraw) to identify impurities or solvates .
Specialized Applications
Q. What strategies enable the use of this compound as a building block in metal-organic frameworks (MOFs)?
- Functionalization : Introduce carboxylate or pyridyl ligands at the 4-CN position via Sonogashira coupling. For example, react with propargyl alcohol to form a terminal alkyne for Cu-catalyzed "click" chemistry .
- Structural Analysis : Use powder XRD and BET surface area measurements to confirm MOF porosity (>500 m²/g) and stability under thermal/N₂ conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
